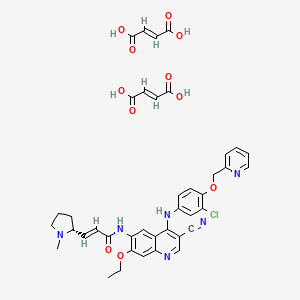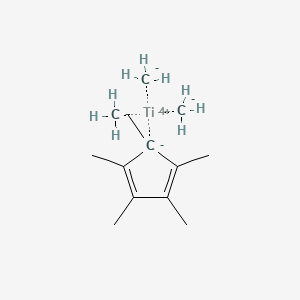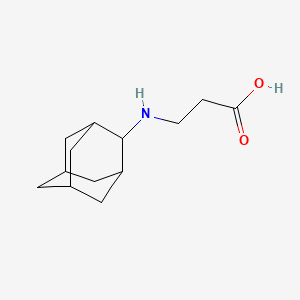
2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H10N2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated pyridine derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids, ketones, or aldehydes.
Reduction: Reduced derivatives such as primary or secondary amines, or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxamide
- 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylate
- 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxaldehyde
Uniqueness
2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, a carboxylic acid group, and a pyridine ring with an amino substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13) |
Clave InChI |
FJEPPCFDSSORSC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)


![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)


![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
